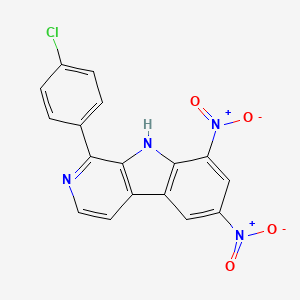![molecular formula C14H10N2O B1181669 2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide (N CAS No. 1327-59-9](/img/new.no-structure.jpg)
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide (N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide is a complex organic compound known for its vibrant color properties. It is commonly referred to as Sulfur Blue 13 or C.I. 53450 . This compound is primarily used as a dye in various industrial applications, including textiles, leather, and paper .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide involves the reaction of 4-(4-(phenylamino)phenylimino)cyclohexa-2,5-dienone with sodium polysulfide solution. This reaction is typically carried out at temperatures between 122°C and 124°C for approximately 36 hours . The resulting product is then precipitated by dilution with air .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure the consistency and quality of the dye produced. The compound is then processed into a powder form, which is used in various dyeing applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different colored products.
Reduction: It can be reduced to its leuco form, which is colorless or lightly colored.
Substitution: Various substituents can be introduced into the compound to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sodium sulfide. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include different shades of blue dyes, which are used in various industrial applications. The specific shade and properties of the dye can be controlled by adjusting the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, leading to the formation of colored products. The compound’s structure allows it to absorb specific wavelengths of light, resulting in its characteristic blue color. The pathways involved in its action include electron transfer and complex formation with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfur Blue 15: Another sulfur dye with similar applications but different shade properties.
Indigo: A well-known dye with a similar structure but different chemical properties.
Sulfur Black 1: Used in similar industrial applications but produces a black color instead of blue.
Uniqueness
2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-, reaction products with sodium sulfide is unique due to its specific shade of blue and its stability under various dyeing conditions. Its ability to produce consistent and vibrant colors makes it a preferred choice in many industrial applications .
Eigenschaften
CAS-Nummer |
1327-59-9 |
|---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-methoxyphenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181588.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181589.png)

